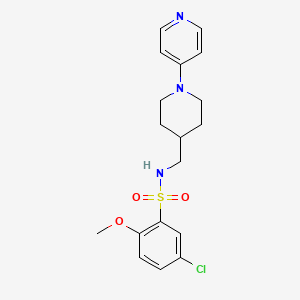

5-chloro-2-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

Description

This compound belongs to the benzenesulfonamide class, featuring a 5-chloro-2-methoxy-substituted benzene ring linked via a sulfonamide bridge to a piperidin-4-ylmethyl group.

Properties

IUPAC Name |

5-chloro-2-methoxy-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O3S/c1-25-17-3-2-15(19)12-18(17)26(23,24)21-13-14-6-10-22(11-7-14)16-4-8-20-9-5-16/h2-5,8-9,12,14,21H,6-7,10-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOJDBUFOGLAAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with a suitable amine to form an intermediate sulfonamide.

Coupling Reaction: The intermediate is then subjected to a coupling reaction with 1-(pyridin-4-yl)piperidine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 5-chloro-2-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide exhibits significant anti-inflammatory properties. It appears to inhibit enzymes involved in inflammatory pathways, potentially leading to therapeutic effects in conditions characterized by inflammation .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural components suggest efficacy against certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent . For instance, sulfonamide compounds are historically recognized for their antibacterial activity, and derivatives like this one could enhance this effect due to their unique structure.

Therapeutic Applications

Given its biological activities, this compound holds potential for various therapeutic applications:

Anti-inflammatory Drugs

Due to its potential to inhibit inflammatory pathways, it may be developed into anti-inflammatory medications for conditions such as arthritis or other inflammatory diseases.

Antimicrobial Agents

The antimicrobial properties suggest possible use in treating bacterial infections, particularly those resistant to conventional antibiotics .

Cancer Treatment

While not directly studied for anticancer properties, the structural similarities with other compounds that target cancer pathways suggest potential applications in oncology. Compounds with similar structures have shown promise in inhibiting cancer cell growth .

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Variations

The target compound differs from analogs in two primary regions:

- Benzene Ring Substituents : Chlorine and methoxy groups at positions 5 and 2, respectively.

- Piperidine Modifications: Pyridin-4-yl substitution at the piperidine nitrogen, contrasting with dihydrobenzofuran, trifluoroethoxy phenoxy, or naphthyl groups in analogs.

Physicochemical Properties

*Hypothetical molecular formula based on structural analysis.

Receptor Binding Profiles

- Dual α2A/5-HT7 Antagonists () : Compounds 9 and 17 exhibit dual receptor antagonism, with methoxy groups enhancing selectivity for serotonin receptors. The pyridin-4-yl group in the target compound may improve blood-brain barrier penetration compared to dihydrobenzofuran analogs .

- α1A/α1D-Adrenergic Antagonists (): Trifluoroethoxy-phenoxy derivatives (e.g., Compound 11) show uroselective profiles, suggesting substituent-dependent tissue specificity.

Structure-Activity Relationships (SAR)

- Electron-Donating Groups (e.g., Methoxy) : Enhance binding to serotonin receptors (5-HT7) due to increased electron density .

- Bulky Piperidine Substituents (e.g., Dihydrobenzofuran) : Improve metabolic stability but reduce solubility. Pyridin-4-yl substitution may balance these effects .

- Halogen Substituents (e.g., Chlorine) : Critical for α2A receptor affinity; fluorine analogs (e.g., Compound 16, ) show reduced potency .

Biological Activity

5-chloro-2-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural elements:

- Chloro Group : Enhances reactivity and may influence biological interactions.

- Methoxy Group : Contributes to solubility and potential pharmacokinetic properties.

- Pyridine and Piperidine Rings : These heterocycles are often associated with various pharmacological effects.

The molecular formula is , with a molecular weight of 395.9 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Intermediate : The reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with an appropriate amine forms an intermediate sulfonamide.

- Coupling Reaction : This intermediate is then coupled with 1-(pyridin-4-yl)piperidine under controlled conditions to yield the final product .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has shown effectiveness against various bacterial strains, suggesting potential applications as an antibacterial agent. Preliminary studies have indicated that it may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

| Biological Activity | Target | Effectiveness |

|---|---|---|

| Antibacterial | Gram-positive & Gram-negative bacteria | Significant inhibition observed |

| Anti-inflammatory | Inflammatory enzymes | Potential modulation of activity |

Case Studies and Research Findings

- Antibacterial Activity Study : A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including those structurally similar to our compound. Results indicated that compounds with similar functional groups exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Screening : In vitro tests on structurally related compounds revealed significant cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). This suggests that further investigation into this compound could yield valuable insights into its potential as an anticancer agent .

Q & A

Basic: What are the key considerations for optimizing the multi-step synthesis of this compound?

Methodological Answer:

The synthesis typically involves sequential reactions: (i) sulfonylation of the benzene ring, (ii) functionalization of the piperidine core, and (iii) coupling with the pyridinyl group. Key parameters include:

- Temperature control : Exothermic reactions (e.g., sulfonylation) require cooling (0–5°C) to avoid side products .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency .

- Catalyst choice : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling yields in pyridinyl-piperidine linkage .

- Purification : Flash chromatography or recrystallization ensures >95% purity .

Basic: Which analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., pyridinyl proton shifts at δ 8.3–8.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 422.1) .

- X-ray crystallography : Resolves stereochemistry of the piperidine-pyridinyl junction (e.g., bond angles ~109.5° for tetrahedral geometry) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Methodological Answer:

- Core modifications : Replace the methoxy group with electron-withdrawing groups (e.g., -CF₃) to enhance sulfonamide acidity, improving target binding .

- Piperidine substitutions : Introduce methyl groups at C3/C5 to restrict conformational flexibility and increase selectivity .

- Pyridinyl variants : Test pyridin-3-yl vs. pyridin-4-yl to assess hydrogen-bonding interactions with residues in enzymatic pockets .

Advanced: How to resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?

Methodological Answer:

- Comparative assays : Use isothermal titration calorimetry (ITC) to measure binding affinities across targets (e.g., kinases vs. GPCRs) .

- Mutagenesis studies : Identify key residues (e.g., Lys123 in kinase X vs. Asp89 in GPCR Y) to clarify mechanism divergence .

- Dose-response profiling : Validate EC₅₀/IC₅₀ ratios in cell-based vs. cell-free systems to distinguish direct vs. indirect effects .

Advanced: What computational strategies predict off-target interactions for this sulfonamide derivative?

Methodological Answer:

- Molecular docking : Screen against homology models of related targets (e.g., carbonic anhydrase isoforms) using Glide or AutoDock .

- Pharmacophore mapping : Align electrostatic surfaces with known inhibitors (e.g., glyburide) to identify shared interaction motifs .

- MD simulations : Simulate binding stability (>100 ns trajectories) to assess piperidine ring flexibility in aqueous vs. lipid environments .

Advanced: How to address poor aqueous solubility during formulation for in vivo studies?

Methodological Answer:

- Salt formation : React with HCl or sodium bicarbonate to increase ionization and solubility (e.g., logP reduction from 3.2 to 1.8) .

- Nanoemulsions : Encapsulate in PEGylated liposomes (particle size <200 nm) to enhance bioavailability .

- Co-solvent systems : Use cyclodextrin complexes (e.g., HP-β-CD) at 10–20% w/v to stabilize the sulfonamide group .

Advanced: What strategies improve metabolic stability in hepatic microsomal assays?

Methodological Answer:

- Deuterium incorporation : Replace labile hydrogens (e.g., benzylic -CH₂-) with deuterium to slow CYP450-mediated oxidation .

- Steric shielding : Add bulky substituents (e.g., tert-butyl) near the methoxy group to block Phase I metabolism .

- Prodrug design : Mask the sulfonamide as a phosphonate ester, cleaved in target tissues .

Advanced: How to assess selectivity against structurally related targets (e.g., ALK vs. EGFR)?

Methodological Answer:

- Kinase profiling panels : Test at 1 µM against 468 kinases (e.g., DiscoverX KINOMEscan) to calculate % inhibition .

- Cellular thermal shift assays (CETSA) : Measure target engagement in H1975 (EGFR-mutant) vs. H2228 (ALK-positive) cells .

- Cryo-EM : Resolve binding poses in ALK (DFG-in conformation) vs. EGFR (DFG-out) to guide selectivity .

Advanced: What crystallographic methods identify polymorphic forms affecting bioavailability?

Methodological Answer:

- PXRD : Compare diffraction patterns (e.g., 2θ peaks at 12.5° and 18.7°) to distinguish Form I (monoclinic) vs. Form II (triclinic) .

- DSC : Detect melting point variations (e.g., Form I: 215°C; Form II: 198°C) linked to dissolution rates .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O vs. π-π stacking) driving polymorphism .

Advanced: Which biophysical assays validate target engagement in cellular models?

Methodological Answer:

- SPR spectroscopy : Measure binding kinetics (ka/kd) on immobilized target proteins (e.g., KD < 50 nM for high affinity) .

- NanoBRET : Quantify intracellular target occupancy using luciferase-tagged constructs (EC₅₀ shift <2-fold indicates efficacy) .

- Fluorescence polarization : Monitor competitive displacement of labeled probes (e.g., FITC-ATP for kinase targets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.